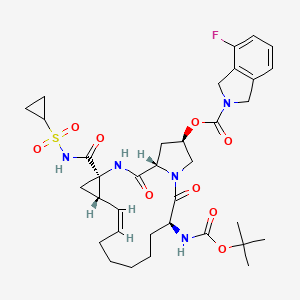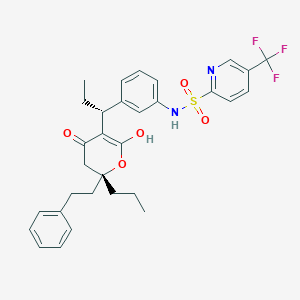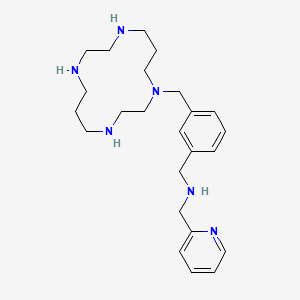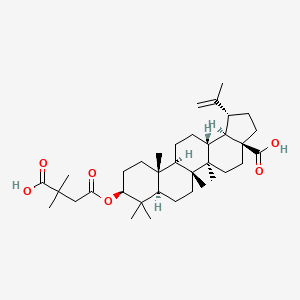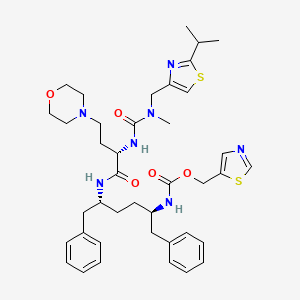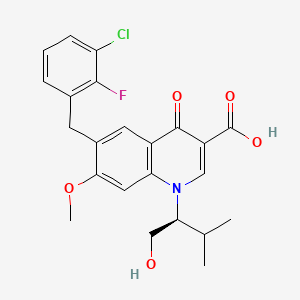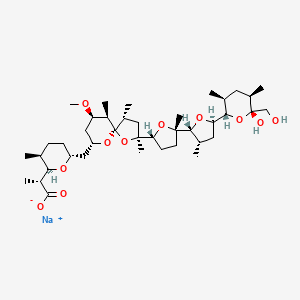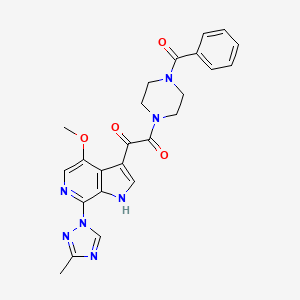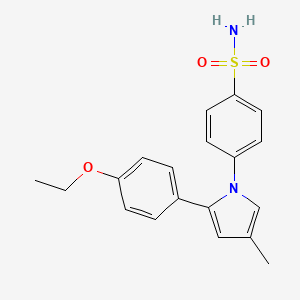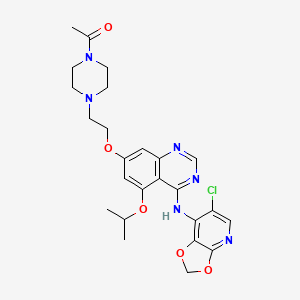
Piperazine, 1-acetyl-4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-
概要
説明
AZD-0424は、プロトオンコジーン型非受容体型チロシンキナーゼSrcとABL1の経口活性および二重選択的阻害剤です。これらのキナーゼは、細胞増殖、血管新生、転移など、癌の進行において重要な役割を果たしています。 AZD-0424は、さまざまな癌細胞株でアポトーシスと細胞周期停止を誘導することにより、潜在的な抗腫瘍活性を示しています .
準備方法
AZD-0424は当初、アストラゼネカによって腫瘍の増殖を阻害するために開発されました。 AZD-0424の合成経路と反応条件には、キナゾリンアミンを使用します。これは、1つまたは複数のアミン基で置換されたキナゾリン部分を有する複素環式芳香族化合物です . AZD-0424の工業的生産方法は広く文書化されていませんが、この化合物は、特定の試薬と条件を含む一連の化学反応によって合成されることが知られています .
化学反応の分析
AZD-0424は、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、化合物への水素の添加または酸素の除去を含みます。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを含みます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
AZD-0424は、次のような幅広い科学研究の応用範囲を持っています。
化学: SrcとABL1キナーゼの阻害を研究するための研究ツールとして使用されます。
生物学: SrcとABL1キナーゼが細胞増殖、血管新生、転移において果たす役割を調査するために使用されます。
医学: 乳がん、肺がん、結腸がんなど、さまざまな癌の治療に潜在的な治療効果があります。
科学的研究の応用
AZD-0424 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of Src and ABL1 kinases.
Biology: It is used to investigate the role of Src and ABL1 kinases in cell proliferation, angiogenesis, and metastasis.
Medicine: It has potential therapeutic applications in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer.
Industry: It is used in the development of new cancer therapies and as a research reagent in drug discovery
作用機序
AZD-0424は、SrcとABL1キナーゼの活性を阻害することによって効果を発揮します。Srcキナーゼは、骨代謝、増殖、血管新生の調節に関与しており、ABL1キナーゼは固形腫瘍に役割を果たしています。これらのキナーゼを阻害することにより、AZD-0424は癌細胞でアポトーシスと細胞周期停止を誘導します。 関与する分子標的と経路には、Srcのチロシン-416のリン酸化と細胞周期進行の調節が含まれます .
類似化合物の比較
AZD-0424は、SrcとABL1キナーゼの二重選択的阻害においてユニークです。類似の化合物には以下が含まれます。
AZM559756: 潜在的な抗腫瘍活性を有する別のSrcキナーゼ阻害剤です。
AZD0530: リンパ腫細胞でアポトーシスを誘導する選択的Srcキナーゼ阻害剤です。
AZD-0424は、これらの類似の化合物と比較して、より低い濃度でアポトーシスと細胞周期停止を誘導する高い有効性によって際立っています .
類似化合物との比較
AZD-0424 is unique in its dual selective inhibition of Src and ABL1 kinases. Similar compounds include:
AZM559756: Another Src kinase inhibitor with potential antineoplastic activity.
AZD0530: A selective Src kinase inhibitor that induces apoptosis in lymphoma cells.
Saracatinib: A related Src inhibitor that has been included in clinical trials for the treatment of Alzheimer’s disease and alcoholism
AZD-0424 stands out due to its higher efficacy in inducing apoptosis and cell cycle arrest at lower concentrations compared to these similar compounds .
特性
IUPAC Name |
1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWATCATLSSVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692054-06-1 | |
| Record name | AZD-0424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-0424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

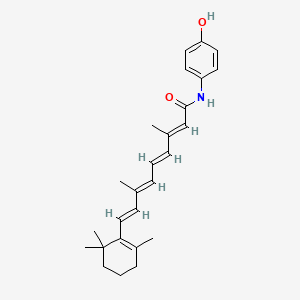
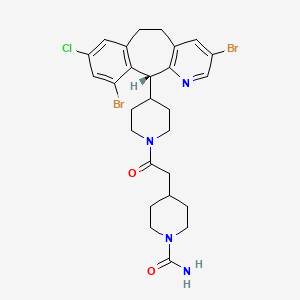
![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
